AB-FUBINACA 3-fluorobenzyl isomer
Descripción general
Descripción
AB-FUBINACA 3-fluorobenzyl isomer is an indazole-based synthetic cannabinoid (CB) that potently binds the central CB1 receptor . It is an isomer of AB-FUBINACA that differs by having the fluoro group at the three, rather than four, position on the benzyl group . This compound has been identified along with AB-PINACA in illegal herbal products .
Molecular Structure Analysis
The molecular formula of AB-FUBINACA 3-fluorobenzyl isomer is C20H21FN4O2 . It has a formal name of N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide . The structure includes an indazole ring, which is a bicyclic compound consisting of two fused benzene and pyrazole rings .Physical And Chemical Properties Analysis
AB-FUBINACA 3-fluorobenzyl isomer is a crystalline solid . It has a formula weight of 368.4 . It is soluble in DMF (5 mg/ml), DMSO (10 mg/ml), DMSO:PBS (pH7.2) (1:1) (0.5 mg/ml), and Ethanol (3 mg/ml) .Aplicaciones Científicas De Investigación
Differentiation of Isomers in Forensic Analysis : A study by Murakami et al. (2018) focused on differentiating AB-FUBINACA positional isomers using liquid chromatography and mass spectrometry. They successfully discriminated AB-FUBINACA and its 3-fluorobenzyl isomer, aiding in forensic analysis (Murakami et al., 2018).
Metabolite Identification in Human Hepatocytes and Urine : Castaneto et al. (2015) identified metabolites of AB-FUBINACA in human hepatocytes and urine, which is crucial for drug testing and understanding the drug's metabolism. They recommended specific AB-FUBINACA metabolites as suitable urinary markers (Castaneto et al., 2015).
Regulatory Status and Control : The Drug Enforcement Administration has placed AB-FUBINACA and its isomers, including the 3-fluorobenzyl isomer, into Schedule I of the Controlled Substances Act, highlighting its significance in regulatory and legal contexts (Federal Register, 2016).
Pharmacological Characterization : Banister et al. (2015) reported on the synthesis and pharmacological characterization of AB-FUBINACA and related synthetic cannabinoids. This research is essential for understanding the drug's effects and potential risks (Banister et al., 2015).
Safety And Hazards
Direcciones Futuras
The future of research on AB-FUBINACA 3-fluorobenzyl isomer and similar synthetic cannabinoids likely involves further investigation of their pharmacology and toxicology . This can help to understand the risks associated with their use and to develop strategies for the detection and treatment of synthetic cannabinoid intoxication .
Propiedades
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYYWSOYXNOKBK-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017714 | |
Record name | AB-FUBINACA 3-fluorobenzyl isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AB-FUBINACA 3-fluorobenzyl isomer | |
CAS RN |
1185282-19-2 | |
Record name | Ab-fubinaca 3-fluorobenzyl isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AB-FUBINACA 3-fluorobenzyl isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AB-FUBINACA 3-FLUOROBENZYL ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes AB-FUBINACA 3-fluorobenzyl isomer a potential therapeutic agent for Dravet Syndrome?
A: Dravet Syndrome (DS) is a severe form of epilepsy that is often resistant to conventional treatments. Research suggests that modulating the endocannabinoid system could hold therapeutic potential for DS patients []. A study utilizing a zebrafish model of DS screened a library of synthetic cannabinoids (SCs) for their ability to reduce seizures []. AB-FUBINACA 3-fluorobenzyl isomer, classified as an indole-based cannabinoid, demonstrated promising anti-seizure activity in both locomotion-based and electrographic assays []. This suggests that this specific SC could potentially influence the endocannabinoid system in a way that disrupts seizure activity in DS, warranting further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.